Di-tert-butyl ether
CAS No.: 6163-66-2
Cat. No.: VC21338601
Molecular Formula: C8H18O
Molecular Weight: 130.23 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 6163-66-2 |
---|---|
Molecular Formula | C8H18O |
Molecular Weight | 130.23 g/mol |
IUPAC Name | 2-methyl-2-[(2-methylpropan-2-yl)oxy]propane |
Standard InChI | InChI=1S/C8H18O/c1-7(2,3)9-8(4,5)6/h1-6H3 |
Standard InChI Key | AQEFLFZSWDEAIP-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(C)(C)C |
Canonical SMILES | CC(C)(C)OC(C)(C)C |
Boiling Point | 107.2 °C |
Melting Point | 130.23°C |
Physical Properties
Di-tert-butyl ether exhibits well-defined physical characteristics that distinguish it within the ether family of compounds.
Basic Physical Characteristics
Di-tert-butyl ether is a colorless liquid with a distinctive camphor-like odor . It has a density of 0.7642 g/cm³ at 20°C, making it less dense than water . The compound features a melting point of −61°C (−78°F; 212K) and a boiling point of 107.2°C (225.0°F; 380.3K) . At 22°C, it exhibits a vapor pressure of 3730 Pa .
Table 1: Physical Properties of Di-tert-butyl Ether
Property | Value |
---|---|
Appearance | Colorless liquid |
Odor | Camphor-like |
Density | 0.7642 g/cm³ (at 20°C) |
Melting Point | −61°C (−78°F; 212K) |
Boiling Point | 107.2°C (225.0°F; 380.3K) |
Vapor Pressure | 3730 Pa (at 22°C) |
Molecular and Structural Data
The molecular structure of di-tert-butyl ether features a central oxygen atom bonded to two tertiary carbon atoms, each surrounded by three methyl groups. This arrangement contributes significantly to its chemical behavior, particularly regarding synthesis limitations.
Table 2: Molecular and Structural Data
Property | Value |
---|---|
Chemical Formula | C8H18O or (C4H9)2O |
Molar Mass | 130.23 g/mol |
Percent Composition | C 73.78%, H 13.93%, O 12.29% |
CAS Registry Number | 6163-66-2 |
Standard InChI | InChI=1S/C8H18O/c1-7(2,3)9-8(4,5)6/h1-6H3 |
Standard InChIKey | AQEFLFZSWDEAIP-UHFFFAOYSA-N |
Thermochemical Properties
The thermochemical properties of di-tert-butyl ether have been studied by various researchers, yielding slightly different values for the standard enthalpy of formation.
Table 3: Thermochemical Data
Property | Value | Method | Reference |
---|---|---|---|
Standard Enthalpy of Formation | -399.6 kJ·mol⁻¹ | - | - |
Δ fH° gas | -361.1 ± 0.8 kJ/mol | Ccr | Steele, Chirico, et al., 1996 |
Δ fH° gas | -362.0 ± 1.6 kJ/mol | Ccb | Fenwick, Harrop, et al., 1975 |
Δ fH° gas | -361.9 ± 1.3 kJ/mol | Ccb | Smutny and Bondi, 1961 |
The slight variations in these measurements reflect different experimental methodologies and conditions, though they converge around similar values, indicating reliable thermochemical characterization .
Chemical Properties
Reactivity
Preparation Methods
Silver Carbonate Method
Di-tert-butyl ether can be synthesized by reacting a tert-butyl halide, such as tert-butyl chloride, with very dry silver carbonate . This procedure requires:
-
Continuous stirring in diethyl ether or pentane as a solvent
-
Room temperature conditions
The reaction produces several byproducts that must be separated from the desired product:
Failed Synthesis Routes
A significant characteristic of di-tert-butyl ether is that it cannot be prepared through the Williamson ether synthesis, despite this being a common method for preparing other ethers . When attempted, the Williamson route yields isobutylene and tert-butanol instead of the desired ether product .
Limitations in Synthesis
Steric Hindrance Effects
The inability to synthesize di-tert-butyl ether via Williamson synthesis stems from the high steric hindrance around the carbon atoms . This synthesis limitation provides an instructive example of how molecular structure can fundamentally influence reaction pathways.
Mechanistic Considerations
The Williamson synthesis proceeds via an SN2 mechanism, requiring a backside attack by the nucleophile (alkoxide ion) on the electrophilic carbon of the alkyl halide . With di-tert-butyl ether:
-
Each tert-butyl group has three bulky methyl groups attached to the central carbon
-
These groups create significant steric hindrance around the reaction center
-
The hindered structure prevents the alkoxide ion from effectively approaching the carbon atom
-
The backside attack necessary for the SN2 mechanism becomes impossible
This mechanistic limitation demonstrates a classic example of steric effects controlling reaction outcomes in organic synthesis, making di-tert-butyl ether an interesting case study in physical organic chemistry.
Applications
Despite its relatively high cost compared to other ethers, di-tert-butyl ether finds applications in several specialized areas:
Laboratory Applications
Di-tert-butyl ether serves as a valuable tool in the chemistry laboratory for:
-
Organic extractions, where its unique solubility profile can be advantageous
-
Solvent for certain organic reactions, particularly those sensitive to peroxide contamination
Advantages in Application
The primary advantages of di-tert-butyl ether in applications include:
-
Exceptional stability during storage
-
No peroxide formation, eliminating associated hazards
-
Distinctive solubility properties due to its highly branched structure
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume